![molecular formula C14H9ClN2OS B5640293 5-chloro-N-3-quinolinyl-2-thiophenecarboxamide](/img/structure/B5640293.png)
5-chloro-N-3-quinolinyl-2-thiophenecarboxamide
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Description
"5-chloro-N-3-quinolinyl-2-thiophenecarboxamide" is a compound with potential significance in various fields of chemistry and pharmacology. Although specific studies on this compound might be scarce, compounds with similar structures have been synthesized and characterized, providing insights into their structural, chemical, and physical properties.
Synthesis Analysis
The synthesis of structurally related compounds involves intricate reactions such as the condensation of thiophene carboxyl chloride with aminoquinoline in the presence of triethylamine, indicating a method that could potentially apply to our compound of interest. This approach is demonstrated in the synthesis of related chloroquinolinyl thiophene carboxamides, highlighting the complexity and precision required in synthesizing such molecules (Abbasi et al., 2011).
Molecular Structure Analysis
Structural studies on related compounds reveal that they often crystallize in the monoclinic system, with detailed parameters provided by X-ray crystallography. These studies offer insights into the molecular geometry, electron distribution, and potential reactive sites, crucial for understanding the compound's reactivity and interaction with biological targets (Abbasi et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-N-quinolin-3-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-13-6-5-12(19-13)14(18)17-10-7-9-3-1-2-4-11(9)16-8-10/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLKIPUARKEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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